molecular formula C10H7ClN2O B11972689 4-Pyrimidinol, 5-(4-chlorophenyl)- CAS No. 33258-75-2

4-Pyrimidinol, 5-(4-chlorophenyl)-

Cat. No.: B11972689
CAS No.: 33258-75-2
M. Wt: 206.63 g/mol
InChI Key: MRYBHXBVGYPVCA-UHFFFAOYSA-N
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Description

4-Pyrimidinol, 5-(4-chlorophenyl)- is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in various biological processes The compound 4-Pyrimidinol, 5-(4-chlorophenyl)- is characterized by the presence of a pyrimidine ring substituted with a hydroxyl group at the 4-position and a 4-chlorophenyl group at the 5-position

Preparation Methods

The synthesis of 4-Pyrimidinol, 5-(4-chlorophenyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with urea in the presence of a base to form the intermediate 4-chlorobenzylideneurea. This intermediate is then cyclized under acidic conditions to yield the desired 4-Pyrimidinol, 5-(4-chlorophenyl)-. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-Pyrimidinol, 5-(4-chlorophenyl)- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Pyrimidinol, 5-(4-chlorophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Pyrimidinol, 5-(4-chlorophenyl)- involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action can vary depending on the specific biological context and target.

Comparison with Similar Compounds

4-Pyrimidinol, 5-(4-chlorophenyl)- can be compared with other similar compounds such as:

    4-amino-5-(4-chlorophenyl)-2-pyrimidinol: This compound has an amino group instead of a hydroxyl group, which may result in different biological activities.

    4-chlorophenylpyrimidine: Lacks the hydroxyl group, which can affect its reactivity and applications. The uniqueness of 4-Pyrimidinol, 5-(4-chlorophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

33258-75-2

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

5-(4-chlorophenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)9-5-12-6-13-10(9)14/h1-6H,(H,12,13,14)

InChI Key

MRYBHXBVGYPVCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=CNC2=O)Cl

Origin of Product

United States

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